4-(Trifluoromethyl)quinolin-2-amine
Overview
Description
4-(Trifluoromethyl)quinolin-2-amine is a chemical compound with the molecular formula C10H7F3N2 . It is a derivative of quinoline, a heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)quinolin-2-amine and its derivatives involves several protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)quinolin-2-amine consists of a quinoline ring with a trifluoromethyl group attached at the 4-position and an amine group at the 2-position . The average mass of the molecule is 212.171 Da .Chemical Reactions Analysis
The chemical reactions involving 4-(Trifluoromethyl)quinolin-2-amine are diverse. For instance, it can undergo a palladium-catalyzed three-component carbonylative reaction . Other reactions include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and copper-catalyzed transformations of heterocyclic N-oxides .Scientific Research Applications
Antimicrobial and Antifungal Agents
4-(Trifluoromethyl)quinolin-2-amine derivatives have been explored for their antimicrobial and antifungal properties. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-(trifluoromethyl)quinolin-2-amine showed promising antibacterial and antifungal activities, indicating potential as antimicrobial agents (Holla et al., 2006). Similarly, new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles displayed significant antimicrobial activity, suggesting potential in developing antituberculosis agents (Garudachari et al., 2014).
Anti-Proliferative and Anticancer Activity
Some 4-(Trifluoromethyl)quinolin-2-amine derivatives exhibit potent anti-proliferative activity, especially against cancer cell lines. A study demonstrated that certain 4-aminoquinoline derivatives based on this scaffold were more effective than the reference drug doxorubicin in inhibiting cancer cell growth, highlighting their potential as anticancer agents (Ghorab et al., 2014).
Anti-HIV Activity
Research has also been conducted on 4-(Trifluoromethyl)quinolin-2-amine derivatives for their anti-HIV properties. Some derivatives showed notable anti-HIV-1 activity at low concentrations with minimal cell toxicity, suggesting their potential in HIV treatment strategies (Strekowski et al., 1991).
Synthesis of Bioactive Compounds
The versatility of 4-(Trifluoromethyl)quinolin-2-amine extends to the synthesis of various bioactive compounds. For example, the copper-catalyzed cascade cyclization of 1,7-enynes using this compound led to the synthesis of bioactive trifluoromethylated 1'H-spiro[azirine-2,4'-quinolin]-2'(3'H)-ones (Meng et al., 2017). Additionally, novel quinoline derivatives containing 1,2,4-triazole moiety were synthesized from 4-(Trifluoromethyl)quinolin-2-amine, showing very good antimicrobial activity (Eswaran et al., 2009).
Photophysical and Biomolecular Binding Properties
4-(Trifluoromethyl)quinolin-2-amine derivatives have been studied for their photophysical properties and biomolecular binding capabilities. New series of these derivatives synthesized via Buchwald–Hartwig amination exhibited significant interaction with ct-DNA, potentially due to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018)
Safety And Hazards
properties
IUPAC Name |
4-(trifluoromethyl)quinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-5-9(14)15-8-4-2-1-3-6(7)8/h1-5H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRQZWDGGRFKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456192 | |
Record name | 4-(trifluoromethyl)quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)quinolin-2-amine | |
CAS RN |
211449-19-3 | |
Record name | 4-(trifluoromethyl)quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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